molecular formula C22H21NO5 B2538313 (3aS,5S,6aS)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 2227706-00-3

(3aS,5S,6aS)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No. B2538313
CAS RN: 2227706-00-3
M. Wt: 379.412
InChI Key: USVJPYZNQMRIQS-UFYCRDLUSA-N
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Description

This compound is a complex organic molecule with the IUPAC name (3aS,5S,6aS)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid . It has a molecular formula of C23H23NO4 .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorene moiety, a pyrrole ring, and a furo ring . The compound also contains a methoxy carbonyl group and a carboxylic acid group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 379.41 g/mol . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Reactivity

  • Research on the synthesis of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids demonstrates intricate methods for creating complex heterocyclic compounds, showcasing the versatility of these structures in synthetic chemistry (Bencková & Krutošíková, 1997).
  • The creation of 5-aminofuro[3,2-c]pyridinium tosylates and their reactions to form novel furo[3,2-c]pyridine derivatives illustrate the potential for developing new molecules with unique properties (Bencková & Krutošíková, 1999).

Chemical Structure and Properties

  • Studies on the synthesis of novel heterocyclic compounds, such as 2,3-dihydro-1H,4H,6H-furo[3,4-beta]pyrrolo[1,2-alpha]quinoline-6a(7H)-carbonitrile, reveal insights into the structural characteristics and potential applications of these molecules in various scientific fields (Verboom et al., 2010).

Advanced Functional Materials

  • The development of new fluorophores and their applications in biomedical analysis highlights the significance of such compounds in enhancing diagnostic and analytical techniques. For instance, the study on carbon dots with high fluorescence quantum yield emphasizes the role of organic fluorophores in expanding the applications of these materials (Shi et al., 2016).

Molecular Dynamics and Quantum Studies

  • Research into the quantum studies, NLO, and thermodynamic properties of novel heterocyclic compounds provides valuable information on their stability and reactivity, which can be critical for their application in various scientific and industrial processes (Halim & Ibrahim, 2022).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(3aS,5S,6aS)-4-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c24-21(25)19-11-20-18(9-10-27-20)23(19)22(26)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-20H,9-12H2,(H,24,25)/t18-,19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVJPYZNQMRIQS-UFYCRDLUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1N(C(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]2[C@H]1N([C@@H](C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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